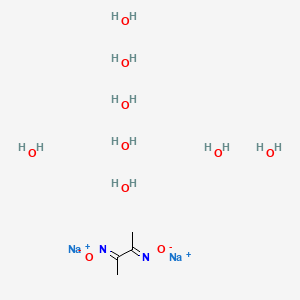
Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Vue d'ensemble
Description
Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a chemical compound with the CAS Number: 744227-07-4 . It has a molecular weight of 234.21 . The IUPAC name for this compound is 1-ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O4/c1-2-13-8-4-3-6 (11 (16)17)5-7 (8)12-9 (14)10 (13)15/h3-5H,2H2,1H3, (H,12,14) (H,16,17) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.21 . It’s recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Researchers have utilized ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a precursor or reactant in the synthesis of various heterocyclic compounds. For instance, it has been employed in the phosphine-catalyzed [4 + 2] annulation reactions to produce highly functionalized tetrahydropyridines with excellent yields and regioselectivity, showcasing its utility in creating complex nitrogen-containing rings (Zhu, Lan, & Kwon, 2003). Similarly, its reactions with active nitrogen-centered nucleophiles have led to the formation of novel compounds by opening the pyrrole ring, indicating its versatility in chemical transformations (Surikova, Mikhailovskii, Polygalova, & Vakhrin, 2008).
Anticancer and Antimicrobial Activities
The compound has found applications in the synthesis of molecules with potential anticancer and antimicrobial activities. For example, a study utilized it as a building block for creating new heterocycles, some of which displayed potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Another research effort synthesized novel furothienoquinoxalines and pyranothienoquinoxalines starting from ethyl-3-mercaptoquinoxaline-2-carboxylate, investigating their antibacterial and antifungal activities (Moustafa & Elossaily, 2002).
Photophysical and Optical Applications
In addition to its role in synthetic organic chemistry, this compound has contributed to the development of materials with unique photophysical properties. For instance, coordination polymers based on this ligand have been synthesized and characterized, revealing their potential for applications in luminescence and as materials with specific optical energy gaps (Yuan, Zhang, Shao, Hao, & Su, 2017). These findings highlight the compound's utility in materials science, particularly in the design of new luminescent materials or optical devices.
Propriétés
IUPAC Name |
ethyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)6-3-4-7-8(5-6)13-10(15)9(14)12-7/h3-5H,2H2,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHOQGSGEKXSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736288 | |
| Record name | Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268865-77-5 | |
| Record name | 6-Quinoxalinecarboxylic acid, 1,2,3,4-tetrahydro-2,3-dioxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268865-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)




